2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide is an organic compound that features a quinoline ring and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with benzylthiol in the presence of a base such as sodium hydride.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the benzylsulfanyl group can form covalent bonds with specific amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(quinolin-5-yl)acetamide
- Methyl 2-(quinolin-5-yl)acetate
- 1-phenyl-3-(quinolin-6-yl)urea
Uniqueness
2-(benzylsulfanyl)-N-(quinolin-5-yl)acetamide is unique due to the presence of both the benzylsulfanyl group and the quinoline ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The benzylsulfanyl group can enhance the compound’s ability to interact with specific molecular targets, while the quinoline ring provides a rigid and planar structure that can intercalate with DNA or other biomolecules.
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C18H16N2OS/c21-18(13-22-12-14-6-2-1-3-7-14)20-17-10-4-9-16-15(17)8-5-11-19-16/h1-11H,12-13H2,(H,20,21) |
InChI Key |
XHVSZQVFXXOZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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